3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide
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Overview
Description
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties. It is a halogenated benzamide derivative, which makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, yielding a high percentage of the desired product . This is followed by the reaction of 3,5-diiodosalicylic acid with an aminoether, where salicylic acid chloride is formed in situ with phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide apart from similar compounds is its specific combination of halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized research and applications.
Properties
Molecular Formula |
C19H11Br2Cl2NO3 |
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Molecular Weight |
532.0 g/mol |
IUPAC Name |
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Br2Cl2NO3/c20-10-7-14(18(25)15(21)8-10)19(26)24-12-3-6-17(16(23)9-12)27-13-4-1-11(22)2-5-13/h1-9,25H,(H,24,26) |
InChI Key |
SBUNWTUXZOCIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl |
Origin of Product |
United States |
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